molecular formula C13H22N2O4 B1489409 1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 1783752-11-3

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B1489409
CAS No.: 1783752-11-3
M. Wt: 270.32 g/mol
InChI Key: RPKPCPUMSQEIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a piperidine-like ring. The molecule contains two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at position 5 and an aminomethyl (-CH2NH2) substituent at position 1, along with a carboxylic acid moiety at position 1. This structural complexity confers conformational rigidity, making it valuable in medicinal chemistry for designing protease inhibitors and peptidomimetics . Its synthesis typically involves multi-step routes, including cyclopropanation, Boc protection, and functional group transformations .

Properties

IUPAC Name

2-(aminomethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(18)15-5-4-12(8-15)6-13(12,7-14)9(16)17/h4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPCPUMSQEIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Composition

PropertyValue
Molecular Formula C13H22N2O4
Molecular Weight 270.33 g/mol
IUPAC Name This compound
CAS Number 1026609-83-5

The compound features a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group, contributing to its chemical reactivity and biological interactions.

Interaction with Biological Targets

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of functional groups allows the compound to form both covalent and non-covalent bonds with these targets, modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: It can act as a modulator for various receptors, affecting signaling pathways related to cell growth, apoptosis, and inflammation.

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, research has shown that spirocyclic compounds can quench free radicals effectively, reducing oxidative stress in cellular models .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of spirocyclic compounds against oxidative stress-induced cell death, researchers found that these compounds significantly reduced cell death in SH-SY5Y neuroblastoma cells treated with tert-butyl hydroperoxide (TBHP). The mechanism was linked to the activation of ERK/MAPK and PI3K/Akt signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Potential

Another investigation explored the anticancer potential of similar azaspiro compounds. The results demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. This effect was attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .

Scientific Research Applications

Synthesis Approaches

The synthesis of this compound typically involves multiple steps, including the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and subsequent reactions to form the spirocyclic structure. The following methods are commonly employed:

  • Starting from Amino Acids : Utilizing commercially available amino acids as starting materials, followed by Boc protection and cyclization.
  • Cyclopropyl Derivatives : Employing cyclopropyl precursors to construct the spirocyclic framework.
  • Use of Building Blocks : Incorporating building blocks like pyroglutamic acid or hydroxyproline to facilitate the formation of the desired structure.

Medicinal Chemistry

The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting viral infections such as Hepatitis C. For instance, it is related to the synthesis of Ledipasvir, an NS5A inhibitor used in treating Hepatitis C virus infections .

Biological Studies

Research has focused on the compound's interactions with biological molecules, assessing its potential as a drug candidate or biochemical probe. Its unique structure allows for specific interactions with enzymes or receptors, which can modulate their activity .

Pharmaceutical Development

Due to its structural characteristics, 1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is being studied for its ability to act as a scaffold in the development of new drugs. The compound's potential to form covalent bonds with biological targets enhances its utility in drug design .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Study on Hepatitis C Treatment : Research highlighted the compound's role in synthesizing Ledipasvir, emphasizing its importance in developing antiviral therapies for millions affected by Hepatitis C .
  • Investigation into Spirocyclic Amino Acids : A study explored various synthetic pathways to create spirocyclic amino acids, demonstrating how modifications to this compound can lead to new derivatives with enhanced biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Positions

The target compound is differentiated from analogs by the position of substituents and the presence of the aminomethyl group. Key comparisons include:

Compound Name Substituents Molecular Formula CAS No. Key Differences Reference
1-(Aminomethyl)-5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid Boc (position 5), -CH2NH2 (position 1), -COOH (position 1) C12H20N2O4 Not explicitly listed Unique aminomethyl group at position 1
5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid Boc (position 5), -COOH (position 1) C11H17NO4 150543-61-6 Lacks aminomethyl group
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Boc (position 5), -COOH (position 6) C12H19NO4 1129634-44-1 Carboxylic acid at position 6; (S)-stereochemistry
5-(Benzyloxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid Cbz (position 5), -COOH (position 1) C15H17NO4 150543-37-6 Cbz instead of Boc; no aminomethyl

Key Observations :

  • Compounds with carboxylic acid at position 6 (e.g., ) exhibit different spatial arrangements, affecting interactions with chiral centers in enzymes .
Stereochemical Considerations
  • (S)-Enantiomers (e.g., CAS 1129634-44-1) are prioritized in drug synthesis due to their higher biological activity compared to (R)-forms. For example, the (S)-configured carboxylic acid at position 6 is critical for binding to hepatitis C virus NS5A proteins .
Physicochemical Properties
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
  • Solubility: The aminomethyl group increases hydrophilicity compared to analogs with non-polar substituents.
  • Storage : Most Boc-protected spirocyclic compounds require storage at ≤-20°C to prevent decomposition .

Preparation Methods

Reaction Setup and Reagents

  • Starting material: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (2.0 g, 8.5 mmol)
  • Solvent: Dimethylformamide (DMF), 20 mL
  • Base: N-Methylimidazole (NMI), 2.1 g (25.5 mmol)
  • Activator: Methanesulfonyl chloride (MsCl), 978 mg (8.5 mmol)
  • Nucleophile: 4-(pyridin-3-yl)pyrimidin-2-amine, 980 mg (5.7 mmol)
  • Additive: Lithium chloride (LiCl), 721 mg (17.0 mmol)

Procedure

  • The starting acid and NMI are dissolved in DMF and cooled to 0 °C.
  • MsCl is added dropwise to the cooled solution, initiating activation of the carboxylic acid group.
  • The mixture is stirred for 15 minutes at 0 °C to complete activation.
  • The nucleophile, 4-(pyridin-3-yl)pyrimidin-2-amine, is added, followed by lithium chloride.
  • The reaction mixture is stirred at room temperature for 48 hours, allowing nucleophilic substitution to proceed.
  • After completion, the reaction mixture is diluted with ethyl acetate and washed with 10% citric acid aqueous solution to remove impurities.
  • The aqueous phase is extracted twice with ethyl acetate.
  • Combined organic layers are washed with saturated sodium carbonate solution and brine.
  • The organic phase is concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography using a gradient of dichloromethane/methanol (from 100:1 to 30:1) to yield the pure product.

Yield and Characterization

  • Yield: 44%
  • Purity: Confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • NMR data (400 MHz, CDCl3) show two rotamers with characteristic proton signals consistent with the expected structure.

Reaction Conditions and Optimization

Parameter Details
Solvent DMF
Temperature 0 °C during activation; room temperature during nucleophilic substitution
Reaction time 48 hours
Base N-Methylimidazole (NMI)
Activator Methanesulfonyl chloride (MsCl)
Purification method Silica gel chromatography (DCM/MeOH gradient)
Yield 44%

Notes on the Preparation Method

  • The use of NMI as a base facilitates the formation of the activated intermediate.
  • MsCl serves as an efficient activating agent for carboxylic acids, enabling nucleophilic substitution.
  • Lithium chloride is added to enhance the reaction rate and possibly stabilize intermediates.
  • The reaction requires careful temperature control, especially during the activation step, to avoid side reactions.
  • Purification by silica gel chromatography is necessary to isolate the pure compound due to the presence of side products and unreacted starting materials.
  • The reaction shows moderate yield, indicating potential for optimization in future research.

Summary Table of Key Experimental Data

Step Reagents/Conditions Outcome
Activation MsCl, NMI, DMF, 0 °C, 15 min Formation of activated ester
Nucleophilic substitution 4-(pyridin-3-yl)pyrimidin-2-amine, LiCl, rt, 48 h Substituted product formation
Work-up Dilution with EA, washes with citric acid, Na2CO3, brine Removal of impurities
Purification Silica gel chromatography (DCM/MeOH gradient) Pure product isolation
Yield - 44%

Q & A

Q. What are the key synthetic strategies for preparing 1-(aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid?

The synthesis typically involves multi-step routes focusing on spirocyclic framework construction and functionalization. Key steps include:

  • Spirocycle formation : Cyclopropane ring closure via catalytic cyclopropanation or ring-closing metathesis (RCM) using Grubbs catalysts .
  • Aminomethyl introduction : Reductive amination or nucleophilic substitution on pre-functionalized intermediates .
  • Boc protection : tert-Butoxycarbonyl (Boc) group installation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to protect the secondary amine .
  • Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) with aqueous NaOH or LiOH . Characterization relies on ¹H/¹³C NMR for stereochemical confirmation and LC-MS for purity assessment .

Q. How does the Boc group influence the reactivity of the spirocyclic amine during synthesis?

The Boc group serves dual roles:

  • Steric protection : Shields the amine from undesired nucleophilic attacks during spirocycle formation or functionalization.
  • Temporary masking : Enables selective deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting the cyclopropane ring . This strategy prevents side reactions, such as intramolecular lactamization, during carboxylic acid activation steps .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • NMR spectroscopy : ¹H-¹H COSY and NOESY experiments resolve spatial proximity of protons in the spirocyclic core .
  • X-ray crystallography : Absolute configuration determination for enantiopure derivatives, especially in drug development contexts .
  • Chiral HPLC : Validates enantiomeric excess (ee) after asymmetric synthesis steps (e.g., Ru-catalyzed hydrogenation) .

Advanced Research Questions

Q. How do stereochemical variations in the 5-azaspiro[2.4]heptane core impact biological activity in quinolone antibiotics?

Studies on quinolone derivatives (e.g., DU-6859a) reveal that the (7S)-7-amino-5-azaspiro[2.4]heptane configuration enhances antibacterial potency by optimizing:

  • Target binding : Improved affinity for DNA gyrase via spatial alignment of the aminomethyl group with enzyme pockets .
  • Lipophilicity : The Boc group balances solubility and membrane permeability, critical for Gram-negative bacterial penetration . Stereoisomers with (7R) configurations show reduced activity, underscoring the need for enantioselective synthesis (e.g., asymmetric hydrogenation with Ru-SunPhos catalysts) .

Q. What challenges arise in scaling up enantioselective synthesis of this compound?

Key challenges include:

  • Catalyst efficiency : High catalyst loading (e.g., 5 mol% Ru) in asymmetric hydrogenation increases costs; ligand optimization (e.g., SunPhos derivatives) improves turnover numbers .
  • Cyclopropane stability : Sensitivity to acidic/basic conditions during Boc deprotection requires precise pH control to prevent ring-opening .
  • Purification complexity : Chromatographic separation of diastereomers in spirocyclic intermediates necessitates simulated moving bed (SMB) chromatography for industrial-scale production .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic profiles?

  • Molecular docking : Predicts interactions between the spirocyclic core and biological targets (e.g., viral proteases or bacterial enzymes) .
  • QSAR studies : Correlates substituent effects (e.g., Boc vs. Cbz groups) with logP, solubility, and metabolic stability .
  • DFT calculations : Evaluates strain energy in the cyclopropane ring to prioritize synthetically accessible derivatives .

Methodological Considerations

Q. What strategies resolve contradictions in NMR data for rotameric forms of this compound?

  • Variable-temperature NMR : Lowering temperature (e.g., to -20°C) slows rotamer interconversion, simplifying signal splitting .
  • Dynamic NMR analysis : Quantifies rotational barriers using line-shape simulations to confirm rotamer ratios .
  • Selective decoupling : Identifies coupling partners in overlapping proton environments .

Q. How can ring strain in the spiro[2.4]heptane system be leveraged for functionalization?

The cyclopropane’s inherent strain enables:

  • Ring-opening reactions : Controlled cleavage with electrophiles (e.g., BF₃•Et₂O) to generate bicyclic intermediates .
  • Metathesis : RCM of ω-unsaturated precursors to access larger spirocycles (e.g., 5-azaspiro[2.5]octanes) .

Tables for Key Data

Q. Table 1. Comparative Biological Activity of Stereoisomers

StereoisomerAntibacterial Activity (MIC, µg/mL)LogP
(7S)-isomer0.06 (S. aureus), 0.12 (E. coli)1.8
(7R)-isomer1.5 (S. aureus), 3.0 (E. coli)1.7
Data adapted from quinolone derivative studies

Q. Table 2. Reaction Conditions for Asymmetric Hydrogenation

Catalystee (%)Temperature (°C)Pressure (psi H₂)
Ru-SunPhos 98.72550
Rh-DuPhos85.24030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 2
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.